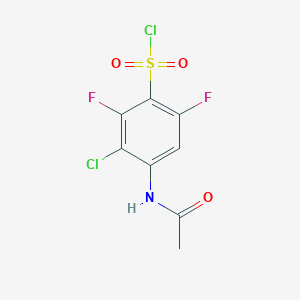
3-氯-4-乙酰氨基-2,6-二氟苯-1-磺酰氯
描述
3-Chloro-4-acetamido-2,6-difluorobenzene-1-sulfonyl chloride: is a chemical compound with the molecular formula C8H5Cl2F2NO3S and a molecular weight of 304.1 g/mol . This compound is characterized by the presence of chloro, acetamido, difluoro, and sulfonyl chloride functional groups attached to a benzene ring. It is used as a versatile building block in organic synthesis and has applications in various fields of scientific research.
科学研究应用
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology : It is used in the development of enzyme inhibitors and other biologically active molecules. Medicine : The compound is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients. Industry : It is used in the production of specialty chemicals and materials, including polymers and dyes .
作用机制
Target of Action
Sulfonyl chloride compounds are generally known to react with amines, alcohols, and phenols, forming sulfonamides, sulfonate esters, and sulfonic acids respectively .
Mode of Action
It’s known that sulfonyl chlorides, in general, are electrophiles that can undergo nucleophilic substitution reactions . The chlorine atom in the sulfonyl chloride group is a good leaving group, which makes it susceptible to attack by nucleophiles.
Biochemical Pathways
The compound could potentially be involved in various biochemical reactions due to its reactivity with amines, alcohols, and phenols .
Pharmacokinetics
The compound’s molecular weight (30410 g/mol) suggests that it could potentially be absorbed in the body . The presence of the sulfonyl chloride group might influence its distribution and metabolism, as sulfonyl chlorides are generally reactive and can form various types of bonds with biological molecules .
Result of Action
Given its reactivity, it could potentially form various types of bonds with biological molecules, leading to changes in their function .
Action Environment
The action, efficacy, and stability of 3-Chloro-4-acetamido-2,6-difluorobenzene-1-sulfonyl chloride can be influenced by various environmental factors. For instance, the compound is recommended to be stored in an inert atmosphere at 2-8°C, suggesting that it may be sensitive to oxygen and temperature . Furthermore, it’s known to be combustible and can form explosive mixtures with air on intense heating , indicating that it should be handled with care.
生化分析
Biochemical Properties
3-Chloro-4-acetamido-2,6-difluorobenzene-1-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of sulfonamide derivatives. It interacts with various enzymes and proteins, often acting as an inhibitor or activator depending on the specific biochemical pathway. For instance, it can inhibit certain proteases by binding to their active sites, thereby preventing substrate cleavage. Additionally, it may interact with other biomolecules such as nucleic acids, influencing their stability and function .
Cellular Effects
The effects of 3-Chloro-4-acetamido-2,6-difluorobenzene-1-sulfonyl chloride on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation status of key signaling proteins, thereby modulating signal transduction pathways. This compound can also affect gene expression by interacting with transcription factors or modifying chromatin structure. Furthermore, it can impact cellular metabolism by inhibiting or activating metabolic enzymes, leading to changes in metabolite levels .
Molecular Mechanism
At the molecular level, 3-Chloro-4-acetamido-2,6-difluorobenzene-1-sulfonyl chloride exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. For instance, it may inhibit enzyme activity by forming a covalent bond with the active site, thereby blocking substrate access. Alternatively, it can activate enzymes by inducing conformational changes that enhance substrate binding. Additionally, this compound can influence gene expression by interacting with transcriptional machinery or modifying epigenetic marks .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-4-acetamido-2,6-difluorobenzene-1-sulfonyl chloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. For example, it may degrade into inactive metabolites over time, reducing its efficacy. In in vitro studies, the compound’s stability can be affected by factors such as temperature, pH, and the presence of other chemicals. In in vivo studies, its long-term effects on cellular function may include alterations in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of 3-Chloro-4-acetamido-2,6-difluorobenzene-1-sulfonyl chloride vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects by modulating specific biochemical pathways. At high doses, it can cause toxic or adverse effects, such as organ damage or systemic toxicity. Threshold effects are often observed, where a certain dosage level is required to achieve a significant biological response. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in preclinical studies .
Metabolic Pathways
3-Chloro-4-acetamido-2,6-difluorobenzene-1-sulfonyl chloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation into active or inactive metabolites. These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall biological activity. For example, the compound may undergo phase I and phase II metabolic reactions, such as oxidation, reduction, and conjugation, leading to the formation of metabolites with different biological properties .
Transport and Distribution
The transport and distribution of 3-Chloro-4-acetamido-2,6-difluorobenzene-1-sulfonyl chloride within cells and tissues are mediated by various transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. For instance, it may be transported across cell membranes by specific transporters, such as ABC transporters or solute carriers. Additionally, binding proteins can facilitate its distribution within the cytoplasm or nucleus, affecting its biological activity .
Subcellular Localization
The subcellular localization of 3-Chloro-4-acetamido-2,6-difluorobenzene-1-sulfonyl chloride is critical for its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular respiration and energy production. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-acetamido-2,6-difluorobenzene-1-sulfonyl chloride typically involves the following steps:
Nitration: The starting material, 2,6-difluorobenzene, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron and hydrochloric acid.
Acetylation: The amino group is acetylated to form the acetamido derivative.
Chlorination: The acetamido derivative is chlorinated to introduce the chloro group.
Sulfonylation: Finally, the compound undergoes sulfonylation with chlorosulfonic acid to form the sulfonyl chloride derivative.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often use continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Oxidation and Reduction: The acetamido group can participate in oxidation and reduction reactions under appropriate conditions.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines and alcohols can react with the sulfonyl chloride group under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate can oxidize the acetamido group.
Reduction: Reducing agents like lithium aluminum hydride can reduce the acetamido group to an amine.
Major Products:
Nucleophilic Substitution: Products include sulfonamides and sulfonate esters.
Oxidation: Products include carboxylic acids and other oxidized derivatives.
Reduction: Products include amines and other reduced derivatives.
相似化合物的比较
Similar Compounds
4-Chloro-2,6-difluorobenzene-1-sulfonyl chloride: Similar structure but lacks the acetamido group.
3-Chloro-4-fluorobenzene-1-sulfonyl chloride: Similar structure but has only one fluorine atom and lacks the acetamido group.
Uniqueness: : 3-Chloro-4-acetamido-2,6-difluorobenzene-1-sulfonyl chloride is unique due to the presence of both acetamido and difluoro groups, which confer specific reactivity and properties.
属性
IUPAC Name |
4-acetamido-3-chloro-2,6-difluorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F2NO3S/c1-3(14)13-5-2-4(11)8(17(10,15)16)7(12)6(5)9/h2H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSQZDSCUYBWAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C(=C1Cl)F)S(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine](/img/structure/B1489279.png)

![N-[2-(2-methoxyphenyl)ethyl]cyclobutanamine](/img/structure/B1489281.png)
![6-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1489285.png)
amine](/img/structure/B1489286.png)
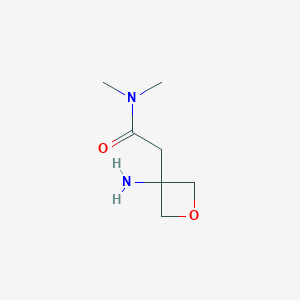
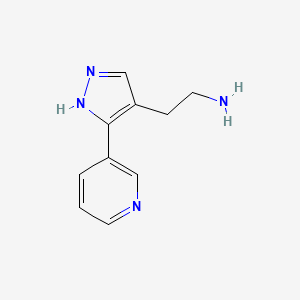
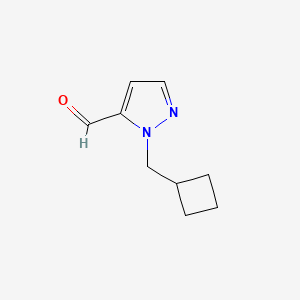

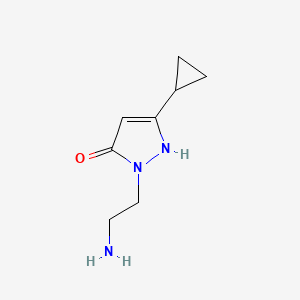
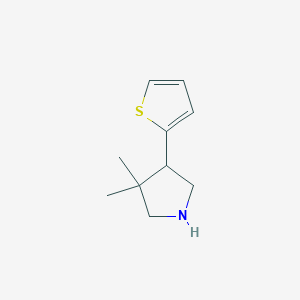

![1-[(2,4-dimethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1489300.png)

